molecular formula C10H11N3O B8113726 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B8113726
M. Wt: 189.21 g/mol
InChI Key: CWKOUGPJRVVYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with an ethylamino group at the 4-position and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethylamino and formyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

    Reduction: 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-methanol.

    Substitution: Products depend on the nucleophile used, such as 4-(substituted amino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Scientific Research Applications

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds with biological molecules, while the pyridine and pyrrole rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxaldehyde: Similar structure but lacks the fused pyrrole ring and ethylamino group.

    Pyridine-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position.

    Pyridine-4-carboxaldehyde: Similar structure but with the formyl group at the 4-position.

Uniqueness

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of both the ethylamino and formyl groups on a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-11-9-7(6-14)5-13-10-8(9)3-4-12-10/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKOUGPJRVVYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CNC2=NC=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1 g, 2.97 mmol), ethyl amine (70 wt. % solution in water, 8 mL, 100 mmol) in methoxyethanol (4 mL) is heated at 120° C. in a sealed tube. After overnight, the reaction mixture is cooled to room temperature and concentrated. The residue is dissolved in HCl solution (1N, 20 mL) and heated at 50° C. After stirring for 1.5 hours, the reaction mixture is basified with saturated sodium bicarbonate solution to pH=8. The solid is collected by filtration and washed with water, then hexanes, dried to afford the title compound as a solid. 1H NMR 600 MHz (DMSO-d6) δ 11.82 (s, 1H), 9.75 (s, 1H), 9.30 (t, 1H, J=4.8 Hz), 8.19 (s, 1H), 7.19 (t, 1H, J=3.6 Hz), 6.72 (m, 1H), 3.73-3.69 (m, 2H), 1.30 (t, 3H, J=7.2 Hz); MS m/z 190.2 (M+1).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 4
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 5
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 6
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

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